molecular formula C9H10N2O2 B1321782 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 4583-86-2

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1321782
CAS RN: 4583-86-2
M. Wt: 178.19 g/mol
InChI Key: ZFMIDGIWKKDSTH-UHFFFAOYSA-N
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Description

The compound "5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one" is a derivative of the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the provided papers do not directly discuss the compound , they do provide insights into similar compounds, which can be used to infer some properties and activities of the target compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of a structurally novel series of selective serotonin-3 receptor antagonists, including a compound with a methoxyphenyl and imidazolylmethyl substituents, was described, indicating the potential for complex synthetic routes involving multiple steps and the introduction of various functional groups . Similarly, novel benzimidazole derivatives with antileukemic properties were synthesized, and their structures were confirmed using spectroscopic methods, suggesting that such methods could be applicable for the synthesis and characterization of "5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one" .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using techniques such as X-ray diffraction, FT-IR spectroscopy, and NMR. For example, the molecular structure of a related compound was determined by single-crystal X-ray diffraction, and theoretical calculations were performed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These techniques could be used to determine the molecular structure of "5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one" and to predict its electronic properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of such compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the presence of a methoxy group can affect the electron density on the benzimidazole ring and influence its reactivity in chemical reactions . The specific chemical reactions that "5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one" can participate in would require further experimental investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. Theoretical calculations, such as those performed for a related molecule using DFT/B3LYP methods, can provide insights into properties like molecular electrostatic potential (MEP), frontier molecular orbitals, and thermodynamic properties . Additionally, the crystal structure of a related compound was reported, which could provide information on intermolecular interactions and solid-state properties . These studies suggest that a combination of experimental and theoretical approaches would be necessary to fully characterize the physical and chemical properties of "5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one".

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been studied for its molecular structure and spectroscopic characteristics using quantum mechanical and spectroscopic methods. These studies include analysis of its dipole moment, polarizability, and hyperpolarizability, contributing to an understanding of its physicochemical properties (Pandey, Muthu, & Gowda, 2017).

Crystal and Molecular Structure Analysis

Research has been conducted on the crystal and molecular structures of related compounds, providing insight into their synthesis and potential applications. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was analyzed, which was a byproduct in the synthesis of an antitubercular agent (Richter et al., 2023).

Corrosion Inhibition Properties

Compounds structurally similar to 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one have been explored for their corrosion inhibition abilities. Studies have shown that these compounds can effectively inhibit corrosion in specific environments, which is significant for material science and engineering applications (Ammal, Prajila, & Joseph, 2018).

Conformational Analysis and Quantum Descriptors

Conformational analysis and quantum descriptors of imidazole derivatives have been studied, providing insights into their chemical reactivity and potential applications in areas like drug development and material science (Kumar et al., 2020).

Synthesis and Characterization of Derivatives

Research has focused on the synthesis and characterization of various derivatives of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This includes studies on their biological activities and potential applications in medicinal chemistry (Uma et al., 2017).

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

6-methoxy-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-8-4-3-6(13-2)5-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMIDGIWKKDSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612347
Record name 5-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

CAS RN

4583-86-2
Record name 5-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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